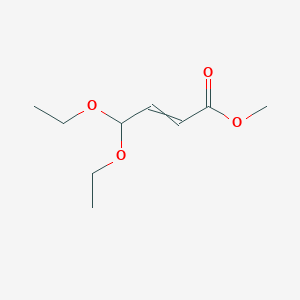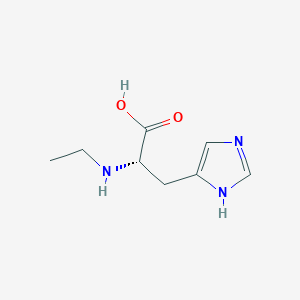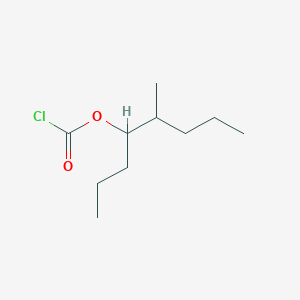![molecular formula C7H12OS2 B14601226 1,4-Dithiaspiro[4.4]nonane 1-oxide CAS No. 59796-90-6](/img/structure/B14601226.png)
1,4-Dithiaspiro[4.4]nonane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro[44]nonane 1-oxide is a unique organic compound characterized by its spirocyclic structure, which includes two sulfur atoms and an oxygen atom
Méthodes De Préparation
The synthesis of 1,4-Dithiaspiro[4.4]nonane 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable dithiol with an oxidizing agent to form the spirocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods ensure the purity and consistency of the compound, which is crucial for its application in research and industry.
Analyse Des Réactions Chimiques
1,4-Dithiaspiro[4.4]nonane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, altering its chemical properties.
Reduction: Reduction reactions can remove oxygen atoms, potentially converting the compound back to its dithiol precursor.
Substitution: The sulfur atoms in the spirocyclic structure can participate in substitution reactions, where other atoms or groups replace the sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dithiaspiro[4.4]nonane 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications is ongoing, with interest in its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which 1,4-Dithiaspiro[4.4]nonane 1-oxide exerts its effects involves its ability to interact with other molecules through its sulfur and oxygen atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4-Dithiaspiro[4.4]nonane 1-oxide can be compared to other spirocyclic compounds, such as 1,4-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.4]nonane. These compounds share a similar spirocyclic structure but differ in the atoms present in the ring. The presence of sulfur atoms in this compound gives it unique chemical properties, such as increased reactivity and the ability to form specific types of chemical bonds .
Similar compounds include:
1,4-Dioxaspiro[4.4]nonane: Contains oxygen atoms instead of sulfur, leading to different reactivity and applications.
1,6-Dioxaspiro[4.4]nonane: Another oxygen-containing spirocyclic compound with distinct chemical properties.
Propriétés
Numéro CAS |
59796-90-6 |
|---|---|
Formule moléculaire |
C7H12OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1,4λ4-dithiaspiro[4.4]nonane 4-oxide |
InChI |
InChI=1S/C7H12OS2/c8-10-6-5-9-7(10)3-1-2-4-7/h1-6H2 |
Clé InChI |
XIBDKSGLXQEXGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)SCCS2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)




![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)

